Butyl[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine

Lipophilicity Membrane permeability Lead optimization

SAR campaigns require precise N-alkyl substitution-analogs with methyl or H differ markedly in logP and rotatable bonds, disrupting assay reproducibility. This compound solves that: a characterized CCR5 antagonist scaffold with defined n-butyl chain. - Property gradient: XLogP 1.3, 5 rotatable bonds, TPSA 29.9 Ų (CNS-permeable range) - Synthetic handle: secondary amine for acylation/sulfonylation - Supply: ≥95% purity, chiral center intact

Molecular Formula C10H19N3
Molecular Weight 181.28 g/mol
Cat. No. B13259510
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButyl[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine
Molecular FormulaC10H19N3
Molecular Weight181.28 g/mol
Structural Identifiers
SMILESCCCCNC(C)C1=CN(N=C1)C
InChIInChI=1S/C10H19N3/c1-4-5-6-11-9(2)10-7-12-13(3)8-10/h7-9,11H,4-6H2,1-3H3
InChIKeyPXWQCJHABCSPOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Butyl[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine – Structural Identity and Procurement Baseline


Butyl[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine (CAS 1249929-08-5) is an N-heterocyclic secondary amine featuring a 1-methylpyrazole core linked via a chiral ethan-1-amine bridge to an n-butyl side chain (molecular formula C₁₀H₁₉N₃, MW 181.28 g·mol⁻¹) [1]. The compound is catalogued under PubChem CID 61781412 with computed descriptors including XLogP3 = 1.3, a single hydrogen bond donor, two hydrogen bond acceptors, five rotatable bonds, and a topological polar surface area (TPSA) of 29.9 Ų [1]. It is commercially supplied as a research-chemical building block at ≥95% purity (AKSci, Enamine/Sigma-Aldrich) . The compound has been referenced in pharmacological screening literature as a CCR5 antagonist scaffold with potential relevance to HIV, inflammatory, and autoimmune disease research [2].

Chiral secondary amine building block for medicinal chemistry SAR exploration
Literature-annotated CCR5 antagonist scaffold; supports chemokine receptor screening studies
Available as a research-grade intermediate for parallel synthesis and library development

Why In-Class N‑Alkyl Pyrazole Amines Cannot Be Freely Substituted for Butyl[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine


Within the 1-(1-methyl-1H-pyrazol-4-yl)ethanamine scaffold, systematic variation of the N‑alkyl substituent produces marked changes in lipophilicity, molecular flexibility, and hydrogen-bonding capacity—parameters that directly govern membrane permeability, target binding, and ADME profiles [1][2]. For instance, substituting the n‑butyl chain with a methyl group lowers the computed logP by 1.3 units (XLogP3 1.3 → 0.0) and halves the number of rotatable bonds (5 → 2), while removal of N‑alkylation altogether shifts XLogP3 to −0.5 and increases TPSA from 29.9 to 43.8 Ų [1][2]. The literature on N‑substituted pyrazole CCR5 antagonists further demonstrates that antiviral potency is highly sensitive to the nature of the N‑substituent, with optimal activity requiring a defined lipophilic–hydrophilic balance [3]. These quantitative property divergences mean that in‑class analogs are not functionally interchangeable in assays, synthetic routes, or structure–activity relationship (SAR) explorations—making compound‑specific procurement essential to experimental reproducibility.

N-alkyl chain length substantially shifts computed lipophilicity; membrane permeability context may not transfer between analogs.
Rotatable bond count varies across N-alkyl analogs; conformational flexibility may alter target binding pose interpretations.
Topological polar surface area (TPSA) differences can change predicted passive permeability; CNS-penetration study fit may require compound-specific validation.

Quantitative Differentiation Evidence for Butyl[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine vs. Closest Analogs


Lipophilicity (XLogP3) Advantage Over the Primary Amine and N‑Methyl Analogs

The n‑butyl substituent elevates computed lipophilicity by 1.8 log units relative to the unsubstituted primary amine [1‑(1‑methyl‑1H‑pyrazol‑4‑yl)ethanamine, XLogP3 = −0.5] and by 1.3 log units relative to the N‑methyl analog [methyl[1‑(1‑methyl‑1H‑pyrazol‑4‑yl)ethyl]amine, XLogP3 = 0.0] [1][2]. An XLogP3 of 1.3 positions the butyl derivative within the optimal lipophilicity range (logP 1–3) frequently associated with balanced passive permeability and aqueous solubility in CNS and anti‑infective drug discovery [3].

Lipophilicity (XLogP3)
Reported
XLogP3 1.3 vs −0.5 (primary amine), 0.0 (N-methyl)
Higher lipophilicity within drug-like range; may support membrane permeability study fit.
Computed by XLogP3 algorithm; experimental logP may vary.
Lipophilicity Membrane permeability Lead optimization

Molecular Flexibility (Rotatable Bond Count) and Conformational Entropy Differentiation

The target compound possesses five rotatable bonds—substantially more than the N‑methyl analog (2 rotatable bonds) and the primary amine (1 rotatable bond) [1][2]. The n‑butyl chain contributes four of these rotatable bonds, endowing the molecule with a significantly larger conformational ensemble. In medicinal chemistry, higher rotatable bond counts can increase the entropic penalty upon target binding but may also enable induced‑fit recognition and access to binding pockets inaccessible to more rigid analogs [3].

Rotatable Bonds
Reported
5 vs 2 (N-methyl), 1 (primary amine)
Greater conformational flexibility may influence binding pose sampling context.
Computed rotatable bond count; contributes to entropic considerations.
Conformational flexibility Entropic binding penalty Molecular recognition

Reduced Polar Surface Area (TPSA) vs. the Primary Amine: Predicted Permeability Enhancement

The TPSA of the target compound is 29.9 Ų, which is 13.9 Ų lower than that of the unsubstituted primary amine [1‑(1‑methyl‑1H‑pyrazol‑4‑yl)ethanamine, TPSA = 43.8 Ų] and equal to that of the N‑methyl analog (TPSA = 29.9 Ų) [1][2]. In drug‑design heuristics, a TPSA below 60–70 Ų is associated with favorable oral absorption, and values below ~90 Ų correlate with CNS penetration; the 32% reduction in TPSA relative to the primary amine is therefore a meaningful differentiator for permeability‑sensitive applications [3].

Polar Surface Area (TPSA)
Reported
29.9 Ų vs 43.8 Ų (primary amine); N-methyl 29.9 Ų
Lower TPSA may support passive permeability studies; potential CNS access context.
Computed TPSA; correlates with membrane permeability heuristics.
Polar surface area Passive permeability Blood–brain barrier penetration

CCR5 Antagonist Pharmacological Annotation: Class‑Level Association with N‑Substituted Pyrazole Antiviral Activity

Butyl[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine has been specifically identified in pharmacological screening literature as a CCR5 antagonist scaffold, with preliminary activity data indicating utility for conditions mediated by CCR5 (HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, COPD) [1]. Parallel medicinal chemistry research by Lemoine et al. (2010) demonstrated that introducing N‑substituted pyrazoles into a CCR5 antagonist series substantially increased antiviral activity, underscoring the functional relevance of the pyrazole‑N‑alkyl motif present in the target compound [2]. While the primary amine and N‑methyl analogs lack published CCR5 annotation, the butyl derivative's documented association with this therapeutically validated target provides a literature‑anchored rationale for its selection in CCR5‑focused screening cascades. Caution: this evidence is class‑level inference; no head‑to‑head IC₅₀ data comparing the butyl analog against its N‑methyl or primary amine counterparts at human CCR5 have been identified in public databases as of this analysis [3].

CCR5 Antagonist Annotation
Class-level
Annotated as CCR5 antagonist (Zhang 2012); analogs lack published data
Reported target association may support CCR5-focused screening context.
No head-to-head IC₅₀ data available; class-level inference.
CCR5 antagonism HIV entry inhibition Chemokine receptor

Molecular Weight and Predicted Pharmacokinetic Differentiation vs. Lighter Analogs

With a molecular weight of 181.28 g·mol⁻¹, the target compound is 42.08 Da heavier than the N‑methyl analog (139.20 g·mol⁻¹) and 56.11 Da heavier than the primary amine (125.17 g·mol⁻¹) [1][2]. While all three compounds fall within the Rule‑of‑5 MW threshold (<500 Da), the progressive MW increase from primary → N‑methyl → N‑butyl shifts the compound along the property space relevant to oral bioavailability and metabolic stability: higher MW within this range may slow renal clearance and increase plasma protein binding, favoring longer half‑life in in vivo experiments [3].

Molecular Weight
Reported
181.28 Da vs 139.20 (N-methyl), 125.17 (primary amine)
Incremental MW difference may affect PK parameter trends; remains within drug-like space.
Computed MW; no experimental PK data for this series.
Molecular weight Drug-likeness PK prediction

Secondary Amine Reactivity and Synthetic Utility: Differentiated Derivatization Potential

As a secondary amine with an n‑butyl substituent, the target compound offers a unique balance of nucleophilicity and steric accessibility compared to the primary amine analog (more nucleophilic but less sterically differentiated) and the N‑methyl analog (lower lipophilicity and fewer rotatable bonds for downstream diversification) [1]. The butyl chain provides a hydrophobic handle that can participate in lipophilic interactions in biological targets or be exploited in further synthetic transformations (e.g., N‑alkylation, N‑acylation, or reductive amination with ketones/aldehydes), while the chiral center at the ethanamine α‑carbon introduces stereochemical complexity absent in achiral pyrazole‑methylamine analogs . The compound is commercially available at ≥95% purity with storage at ambient or cool, dry conditions, facilitating streamlined procurement for parallel synthesis or library production workflows .

Synthetic Versatility
Method context
Chiral secondary amine; supports N-alkylation, acylation, reductive amination
Chiral center and hydrophobic chain support stereochemically diverse library synthesis.
Vendor supply at research grade; stereochemistry unspecified.
Secondary amine Synthetic intermediate Reductive amination

Recommended Application Scenarios for Butyl[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine Based on Quantitative Differentiation Evidence


CCR5‑Focused Hit‑Finding and Chemokine Receptor Antagonist Screening

Procure this compound for primary screening campaigns targeting CCR5‑mediated pathways (HIV‑1 entry, inflammatory chemokine signaling). The compound's documented annotation as a CCR5 antagonist scaffold, combined with its placement in the lipophilicity range (XLogP3 = 1.3) amenable to cell‑based antiviral and chemotaxis assays, makes it a literature‑supported starting point for hit‑to‑lead chemistry [1][2]. The structurally characterized N‑butyl motif aligns with the N‑substituted pyrazole SAR reported by Lemoine et al., which demonstrated that N‑substitution on the pyrazole ring substantially increases antiviral potency in CCR5 antagonist series [2].

CNS‑Penetrant Lead Optimization Requiring Balanced Lipophilicity and Low Polar Surface Area

Select this compound when the experimental objective is to achieve or improve passive blood–brain barrier penetration within a pyrazole‑containing chemical series. The TPSA of 29.9 Ų (well below the ~90 Ų CNS‑penetration threshold) and XLogP3 of 1.3 (within the optimal CNS drug range of 1–3) are quantitatively superior to the primary amine analog (TPSA 43.8 Ų, XLogP3 −0.5) for CNS exposure predictions [1][2]. The compound's five rotatable bonds also provide conformational sampling that may facilitate target engagement in enclosed CNS binding pockets [1].

Stereochemically Defined Library Synthesis and Diversity‑Oriented Derivatization

Utilize the compound as a chiral secondary amine building block for parallel library synthesis. The α‑methyl stereocenter on the ethanamine linker introduces a defined (though unresolved) chiral center not present in the methylene‑linked analog butyl[(1‑methyl‑1H‑pyrazol‑4‑yl)methyl]amine, enabling stereochemically diverse compound enumeration [1]. The secondary amine handle supports N‑acylation, N‑sulfonylation, and reductive amination chemistries, while the n‑butyl chain provides a lipophilic anchor for fragment‑based or structure‑based design campaigns [2].

ADME‑Property‑Driven SAR Expansion Around N‑Alkyl Chain Length

Employ the butyl compound as the longer‑chain member in a systematic N‑alkyl scan (H → methyl → ethyl → butyl) to probe the effect of increasing lipophilicity and rotatable bond count on microsomal stability, plasma protein binding, and Caco‑2 permeability. The quantitative property differences—XLogP3 spanning −0.5 to 1.3, rotatable bonds from 1 to 5, and MW from 125 to 181 Da—provide a well‑defined property gradient for establishing SAR trends that inform lead optimization decisions [1].

Application
Selection Property
Validation Focus
CCR5 antagonist screening research
Literature-annotated CCR5 scaffold
Target-specific chemokine signaling assay context
CNS-penetrant lead optimization
Computed low TPSA and drug-like logP profile
Passive permeability and brain penetration study fit
Stereochemically diverse library synthesis
Chiral secondary amine with hydrophobic n-butyl handle
Derivatization scope and stereochemical control
N-alkyl SAR expansion studies
Defined lipophilicity and flexibility gradient across analogs
ADME property trend validation
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